molecular formula C11H9F3N4O B3198464 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 1014020-08-6

5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B3198464
CAS No.: 1014020-08-6
M. Wt: 270.21 g/mol
InChI Key: VORHMOHTJGBVAW-UHFFFAOYSA-N
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Description

5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring, an amino group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Amination: The amino group is introduced through amination reactions, often using ammonia or an amine source under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale reactions are conducted under controlled conditions to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The compound can be reduced to form amines or other derivatives.

  • Substitution: The trifluoromethyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Nucleophiles like halides, alcohols, and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amines and other reduced forms

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has shown potential in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to receptors, while the amino group facilitates interactions with enzymes and proteins. The pyrazole ring plays a crucial role in the compound's stability and reactivity.

Comparison with Similar Compounds

  • 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-carboxamide

  • 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

Uniqueness: 5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential applications. Its trifluoromethyl group provides enhanced stability and binding properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-amino-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)18-9(15)8(5-17-18)10(16)19/h1-5H,15H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORHMOHTJGBVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014020-08-6
Record name 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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